molecular formula C20H20N2O4 B5025118 METHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE

METHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE

Cat. No.: B5025118
M. Wt: 352.4 g/mol
InChI Key: OQGVXBMTGWLGKA-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-amido]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-amido]benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 4-methylphenyl group can be achieved through Friedel-Crafts acylation, followed by esterification to form the benzoate ester. The final step involves the amidation reaction to introduce the amido group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-(4-methylphenyl)-5-oxopyrrolidine-3-amido]benzoate
  • Methyl 4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoate
  • Methyl 4-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-amido]benzoate

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

methyl 4-[[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-3-9-17(10-4-13)22-12-15(11-18(22)23)19(24)21-16-7-5-14(6-8-16)20(25)26-2/h3-10,15H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGVXBMTGWLGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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